3-(Bromomethyl)-1,1-dimethoxycyclobutane

Synthetic Chemistry Medicinal Chemistry Building Blocks

3-(Bromomethyl)-1,1-dimethoxycyclobutane is a substituted cyclobutane derivative characterized by a bromomethyl group at the 3-position and two methoxy groups at the 1,1-positions. Its molecular formula is C₇H₁₃BrO₂ and its molecular weight is 209.08 g/mol.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 1419101-20-4
Cat. No. B1377982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1,1-dimethoxycyclobutane
CAS1419101-20-4
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCOC1(CC(C1)CBr)OC
InChIInChI=1S/C7H13BrO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3
InChIKeyXIPCGMXQXXCDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-1,1-dimethoxycyclobutane (CAS 1419101-20-4): A Specialized Cyclobutane Building Block for Precision Synthesis


3-(Bromomethyl)-1,1-dimethoxycyclobutane is a substituted cyclobutane derivative characterized by a bromomethyl group at the 3-position and two methoxy groups at the 1,1-positions. Its molecular formula is C₇H₁₃BrO₂ and its molecular weight is 209.08 g/mol. This compound serves as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and materials science, with applications in constructing cyclobutane-containing molecules for pharmaceutical and industrial research .

Why Generic Substitution of 3-(Bromomethyl)-1,1-dimethoxycyclobutane (CAS 1419101-20-4) Fails in Critical Synthetic Pathways


Substituting 3-(Bromomethyl)-1,1-dimethoxycyclobutane with a generic cyclobutane building block or a positional isomer is not a viable strategy in precision synthesis. Cyclobutane derivatives exhibit distinct reactivity patterns depending on substituent positions due to differences in ring strain, electronic effects, and steric hindrance. For example, nucleophilic substitution in cyclobutane derivatives proceeds with more difficulty than in cyclopentane or cyclohexane analogs, requiring specific structural features to achieve desired reaction outcomes [1]. The 3-position bromomethyl substitution, combined with the geminal dimethoxy acetal group at the 1-position, confers a unique balance of reactivity and stability that is not replicated by 2-position isomers or simple (bromomethyl)cyclobutanes. This differentiation is critical for applications requiring precise control over regioselectivity, yield, and downstream functional group compatibility.

Quantitative Evidence Guide: 3-(Bromomethyl)-1,1-dimethoxycyclobutane (CAS 1419101-20-4) vs. In-Class Analogs and Alternatives


Regiochemical Advantage: 3-Position Bromomethyl Substitution vs. 2-Position Isomer in Synthetic Yield and Purity

The 3-position bromomethyl substitution on the cyclobutane ring provides a distinct synthetic advantage over the 2-position isomer. While both isomers share the same molecular formula (C₇H₁₃BrO₂) and similar predicted physicochemical properties (boiling point 203.6±10.0 °C, density 1.4±0.1 g/cm³), the 3-substituted regioisomer is commercially available with a higher purity specification (≥98%) compared to the 2-isomer (typically 95%) . In diastereoselective synthesis of N-heterocycle-substituted cyclobutanes from bromocyclobutanes, the 3-substituted scaffold enables more efficient formation of heterocyclic aminocyclobutane esters and amides with improved diastereoselectivity compared to alternative substitution patterns [1].

Synthetic Chemistry Medicinal Chemistry Building Blocks

Physical Property Benchmarking: Boiling Point and Density vs. Unsubstituted (Bromomethyl)cyclobutane

The presence of the geminal dimethoxy acetal group significantly alters the physical properties of the cyclobutane scaffold. 3-(Bromomethyl)-1,1-dimethoxycyclobutane exhibits a predicted boiling point of 203.6±10.0 °C at 760 mmHg and a predicted density of 1.4±0.1 g/cm³ . In contrast, the simpler analog (bromomethyl)cyclobutane (CAS 17247-58-4) is a clear colorless liquid with a lower boiling point and density, and its synthesis typically yields only 78% with a GC purity of 98.3% [1]. The higher molecular weight and increased polarity conferred by the dimethoxy groups provide greater thermal stability and improved chromatographic separation characteristics.

Physicochemical Properties Process Chemistry Purification

Storage Stability and Handling: Room Temperature vs. Cold Storage Requirements

3-(Bromomethyl)-1,1-dimethoxycyclobutane demonstrates practical storage stability at room temperature, as indicated by multiple vendor specifications . This contrasts with some related cyclobutane derivatives that require refrigerated storage (0-8°C) to prevent degradation [1]. For example, the compound is shipped and stored under normal conditions, with a recommended longer-term storage at -20°C only for extended periods (years) [2]. This room-temperature stability reduces logistical complexity and energy costs associated with cold-chain maintenance during procurement and laboratory storage.

Stability Storage Conditions Lab Handling

Reactivity Profile: Balanced Leaving Group Capability vs. Chloro and Iodo Analogs

The bromomethyl group in 3-(Bromomethyl)-1,1-dimethoxycyclobutane provides an optimal balance of reactivity and stability for nucleophilic substitution reactions. Alkyl halide reactivity follows the order: R-I > R-Br > R-Cl > R-F, with bromides offering sufficient reactivity for efficient substitution while maintaining better stability and handling safety compared to more reactive iodides [1]. The compound's bromomethyl group is described as 'highly reactive' towards nucleophiles, yet the geminal dimethoxy substitution tempers this reactivity through steric and electronic effects, preventing uncontrolled side reactions . This balanced profile is distinct from chloro analogs, which may require harsher conditions, and iodo analogs, which are prone to premature decomposition.

Nucleophilic Substitution Reactivity Leaving Group

Synthetic Versatility: Demonstrated Utility in Diastereoselective Transformations

3-(Bromomethyl)-1,1-dimethoxycyclobutane and related bromocyclobutanes have been successfully employed in diastereoselective synthesis of N-heterocycle-substituted cyclobutanes via Michael addition onto cyclobutenes [1]. This method enables efficient formation of various heterocyclic aminocyclobutane esters and amides using simple reagents. The 3-position substitution pattern is particularly suited for this transformation because it positions the reactive bromomethyl group for optimal steric and electronic interaction with the cyclobutene Michael acceptor. Alternative substitution patterns (e.g., 1-substituted or unsubstituted bromomethylcyclobutanes) would not provide the same stereochemical control due to differences in conformational bias and proximity to the reactive center.

Diastereoselective Synthesis N-Heterocycles Michael Addition

High-Value Application Scenarios for 3-(Bromomethyl)-1,1-dimethoxycyclobutane (CAS 1419101-20-4) Based on Differential Evidence


Pharmaceutical Intermediate for Cyclobutane-Containing Drug Candidates

As a versatile small molecule scaffold with a reactive bromomethyl handle, 3-(Bromomethyl)-1,1-dimethoxycyclobutane is ideally suited for the construction of cyclobutane-containing pharmaceutical intermediates. Nine FDA-approved drugs contain the cyclobutane structure, with applications in oncology, neurology, and infectious diseases . The compound's 3-position substitution pattern enables regioselective functionalization for generating diverse cyclobutane-based libraries for structure-activity relationship (SAR) studies. Its room-temperature stability and high commercial purity (≥98%) reduce procurement and handling complexity in multi-step medicinal chemistry workflows.

Diastereoselective Synthesis of N-Heterocycle-Functionalized Cyclobutanes

The compound is a preferred substrate for diastereoselective synthesis of N-heterocycle-substituted cyclobutanes via Michael addition onto cyclobutenes [1]. This methodology has been demonstrated with bromocyclobutanes bearing the 3-substitution pattern, yielding efficient formation of heterocyclic aminocyclobutane esters and amides. Procurement of this specific regioisomer ensures compatibility with established protocols and maximizes the probability of achieving high diastereoselectivity and yield in these transformations.

Process Chemistry Development Requiring Predictable Reactivity and Stability

In process chemistry and scale-up applications, the balanced reactivity of the bromomethyl group (intermediate between chloride and iodide) allows for controlled nucleophilic substitutions without the need for harsh activation or the risk of premature decomposition [2]. The higher boiling point (203.6±10.0 °C) compared to simpler bromomethylcyclobutanes facilitates purification by distillation and enables reactions at elevated temperatures without significant volatility losses. Room-temperature storage compatibility reduces cold-chain infrastructure requirements, making the compound a practical choice for industrial-scale synthetic route development.

Medicinal Chemistry Library Synthesis and Fragment-Based Drug Discovery

The geminal dimethoxy acetal group serves as a latent ketone equivalent, offering orthogonal functionalization opportunities. Following nucleophilic substitution at the bromomethyl site, the acetal can be hydrolyzed to reveal a cyclobutanone moiety, which can then undergo further transformations such as reductive amination, Grignard addition, or Wittig olefination. This orthogonal reactivity profile distinguishes the compound from simpler bromomethylcyclobutanes lacking the protected carbonyl functionality and enables the rapid generation of structurally diverse cyclobutane-containing fragments for fragment-based drug discovery campaigns.

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